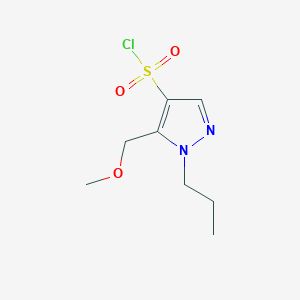
5-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of the pyrazole ring and the sulfonyl chloride group makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced using chloromethyl methyl ether in the presence of a base.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Safety measures are crucial due to the reactivity of the intermediates and the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The methoxymethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Substitution Reactions: Conditions may vary depending on the desired substitution, but typically involve the use of strong bases or acids.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Pyrazoles: Depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group can react with nucleophiles to form sulfonamide bonds, which are important in various biological and chemical processes. The pyrazole ring may also interact with specific molecular targets, although detailed studies are required to elucidate these interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.
1-propyl-1H-pyrazole-4-sulfonyl chloride: Lacks the methoxymethyl group.
5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride: Lacks the propyl group.
Uniqueness
The unique combination of the methoxymethyl group, propyl group, and sulfonyl chloride in 5-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride provides distinct reactivity and potential applications compared to its similar compounds. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
5-(methoxymethyl)-1-propylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O3S/c1-3-4-11-7(6-14-2)8(5-10-11)15(9,12)13/h5H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBQFMPHUHJYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)S(=O)(=O)Cl)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2715997.png)
![N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2716001.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide](/img/structure/B2716002.png)
![4-{[(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amino]methyl}benzonitrile](/img/structure/B2716003.png)
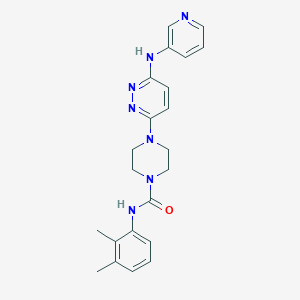
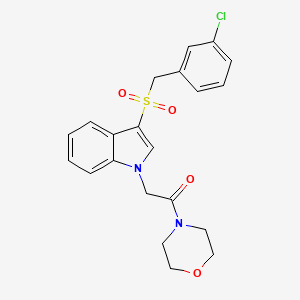
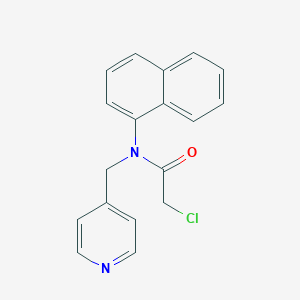
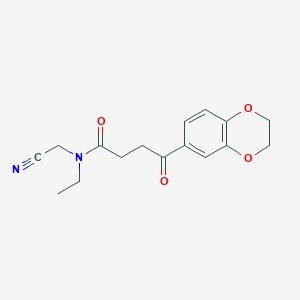
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B2716010.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide](/img/structure/B2716012.png)
![2-(4-ethoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2716016.png)
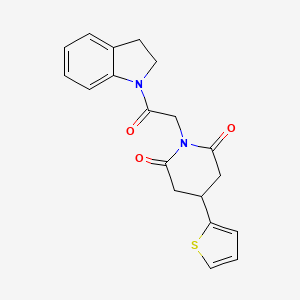
![2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2716018.png)
![2-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2716020.png)
